Catalog No.
M. Wt
142.24 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

142.24 g/mol



InChI Key





1,3-cyclohexanebis(methylamine), CBM cpd

Canonical SMILES


1,3-BAC is an organic molecule classified as a cycloaliphatic amine []. It belongs to the diamine family, containing two amine groups (NH2) attached to a cyclohexane ring [].

Molecular Structure Analysis

1,3-BAC has a cyclic hydrocarbon structure (cyclohexane) with two amine groups attached at the 1st and 3rd carbon positions. This structure provides flexibility and reactive amine groups [].

The presence of two amine groups makes 1,3-BAC a nucleophile, readily reacting with electron-deficient species [].

Chemical Reactions Analysis

  • Curing Agent: A key application of 1,3-BAC is as a curing agent for epoxy resins. Amines react with epoxy rings to form crosslinked polymers, strengthening the resin []. The specific reaction mechanism involves ring-opening of the epoxide by the amine group [].

R-O-CH2-CH(R’)-O-R’’ + H2N-R’’’ → R-O-CH2-CH(R’)-N-R’’’ + ROH (R, R’, R’’, R’’’ are organic groups) []

  • Polyurea Formation: 1,3-BAC can react with isocyanates to form polyureas, another class of polymers with valuable properties []. The reaction involves the amine group reacting with the isocyanate group (N=C=O).

Physical And Chemical Properties Analysis

  • CAS Number: 2579-20-6 []
  • Appearance: Colorless liquid []
  • Boiling Point: 210 °C []
  • Solubility: Soluble in organic solvents like alcohols and aromatic hydrocarbons []

1,3-BAC is classified as a corrosive and harmful substance []. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure [].

  • ECHA (European Chemicals Agency) classifies 1,3-BAC as harmful upon swallowing or skin contact and causing serious eye damage.

As a Curing Agent:

1,3-Cyclohexanedimethanamine, also known as 1,3-BAC, is primarily investigated in scientific research for its curing properties for epoxy resins. Its amine groups readily react with epoxy ring functionalities, cross-linking the polymer chains and leading to a hardened, thermoset material. Studies have explored the influence of 1,3-BAC on the mechanical properties, thermal stability, and chemical resistance of cured epoxy resins [, ].

Applications in Polyurethane Chemistry:

Beyond epoxy curing, research explores the potential of 1,3-BAC in polyurethane synthesis. The presence of amine groups allows it to react with isocyanates, forming polyureas instead of the typical polyurethanes. This reaction offers advantages like faster curing rates and improved mechanical properties compared to traditional polyurethane formation [].

Reactant for Isocyanate Synthesis:

Scientific studies have also investigated the use of 1,3-BAC as a reactant for the production of isocyanates. Through a process called phosgenation, 1,3-BAC reacts with phosgene to yield the corresponding isocyanate, which is a crucial building block in polyurethane synthesis [].

Other Potential Applications:

Emerging research explores the potential applications of 1,3-BAC in other areas, such as:

  • Corrosion inhibition: Studies suggest 1,3-BAC may function as a corrosion inhibitor for metals due to its ability to form protective films on the metal surface [].
  • Biomedical applications: Initial research investigates the potential use of 1,3-BAC in the development of drug delivery systems due to its biocompatibility and ability to self-assemble into nanostructures [].

Physical Description




Boiling Point

220.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 369 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 369 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 362 of 369 companies with hazard statement code(s):;
H302+H312 (11.88%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (13.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (45.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (15.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (65.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.




Other CAS




General Manufacturing Information

Paint and coating manufacturing
1,3-Cyclohexanedimethanamine: ACTIVE


Modify: 2023-08-15

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